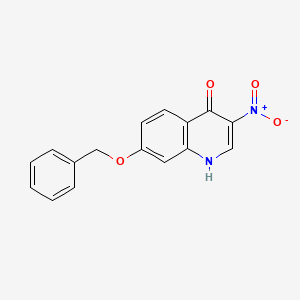

7-(Benzyloxy)-3-nitroquinolin-4-ol

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Contemporary Chemical Research

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and pharmaceutical chemistry. calpaclab.combldpharm.com This structural motif is considered a "privileged scaffold" because of its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. calpaclab.com Quinoline and its derivatives have been extensively studied and are integral to the development of drugs with antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory properties. bldpharm.comresearchgate.netnih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. nih.gov This adaptability makes it a crucial building block in the design and synthesis of novel, potent therapeutic agents. calpaclab.comnih.gov The ongoing research into quinoline-based compounds highlights their immense potential in drug discovery, with many studies focusing on creating new derivatives with enhanced efficacy and selectivity. nih.govorgsyn.org

Historical Context and Evolution of Nitroquinoline Derivatives in Scientific Literature

The study of quinoline derivatives has a rich history, with certain subclasses like nitroquinolines garnering significant attention for their potent biological activities. Early research into quinolones, particularly during the mid-20th century, identified that nitro-substituted compounds possessed strong antibacterial properties. atlantis-press.com For instance, Imperial Chemical Industries (ICI) patented 6-nitroquinolones in the early 1960s, which were noted for their systemic antibacterial effects. atlantis-press.com However, the evolution of research also revealed challenges, as some of these early nitro derivatives were found to have undesirable side effects, which curtailed their clinical use. atlantis-press.com

Over the years, scientific literature has documented the synthesis and reactions of various nitroquinoline derivatives. A notable early example is the work on derivatives of 3-nitro-4-hydroxyquinoline, published as far back as 1947. nih.gov Modern research continues to explore nitroquinolines, focusing on leveraging their chemical reactivity for further functionalization. For example, studies have investigated the direct amination of nitroquinoline derivatives, a key process for creating new molecules with potential biological applications. rsc.org The nitro group, while contributing to the molecule's bioactivity, also serves as a versatile chemical handle for synthesizing a broader range of complex quinoline structures.

Structural Features and Nomenclature of 7-(Benzyloxy)-3-nitroquinolin-4-ol within the Quinoline Family

The compound this compound is a member of the substituted quinoline family. Its structure is defined by several key functional groups attached to the core quinoline ring system:

Quinoline Core : The fundamental bicyclic aromatic structure.

4-ol Group : A hydroxyl (-OH) group at the C4 position. This group can exist in tautomeric equilibrium with a ketone, forming a 4-quinolone.

3-nitro Group : A nitro (-NO2) group at the C3 position, adjacent to the hydroxyl group.

7-Benzyloxy Group : A benzyloxy group (-OCH2C6H5) at the C7 position of the benzene ring portion of the scaffold. This consists of a benzyl (B1604629) group linked to the quinoline ring via an ether linkage.

The systematic IUPAC name for the parent structure without the nitro group, 7-(benzyloxy)quinolin-4-ol (B1287182), is 7-(phenylmethoxy)-1H-quinolin-4-one, acknowledging the quinolone tautomer. nih.gov The addition of the nitro group at the third position leads to the name This compound .

While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from its constituent parts and data on closely related compounds.

Interactive Data Table: Properties of Related Quinoline Derivatives

| Property | 7-(Benzyloxy)quinolin-4-ol | 6-(Benzyloxy)-3-nitroquinolin-4-ol |

| Molecular Formula | C16H13NO2 | C16H12N2O4 |

| Molecular Weight | 251.28 g/mol | 296.28 g/mol |

| CAS Number | 749922-34-7 calpaclab.comnih.gov | 847577-90-6 |

| Synonyms | 7-(Benzyloxy)quinolin-4(1H)-one, 7-phenylmethoxy-1H-quinolin-4-one | |

| Calculated Molecular Weight for this compound | C16H12N2O4: 296.28 g/mol |

Note: The table presents data for known related compounds to provide context for the target molecule.

Overview of Research Trajectories Pertaining to 4-Hydroxy-3-nitroquinolines

The 4-hydroxy-3-nitroquinoline scaffold is a specific class of quinoline derivatives that has been the subject of targeted research. A significant area of investigation has been their potential as inhibitors of allergic reactions. bldpharm.com Studies have detailed the synthesis and biological evaluation of 4-hydroxy-3-nitro-2-quinolones (a closely related structure) for their ability to inhibit passive cutaneous anaphylaxis, demonstrating a clear research trajectory towards therapeutic applications in immunology. bldpharm.com

Furthermore, the chemical reactivity of this scaffold is a key focus. The presence of the nitro group at the C3 position and the hydroxyl group at C4 influences the electronic properties of the quinoline ring, making these compounds valuable precursors for synthesizing more complex molecules. nih.govrsc.org Research into the amination of nitroquinolines, for instance, explores pathways to introduce new functional groups that can modulate the compound's biological activity or its ability to coordinate with metal ions. rsc.org Synthetic strategies, such as the classical Conrad-Limpach reaction, are employed to build the foundational 4-hydroxyquinoline (B1666331) structure, which can then be nitrated and further modified. nih.gov These research efforts underscore the utility of 4-hydroxy-3-nitroquinolines as both potential bioactive agents and versatile intermediates in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-7-phenylmethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)17-9-15(16)18(20)21/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBPFTGALQRTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CN3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283738 | |

| Record name | 3-Nitro-7-(phenylmethoxy)-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749922-35-8 | |

| Record name | 3-Nitro-7-(phenylmethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749922-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-7-(phenylmethoxy)-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Quinoline (B57606) Core

The construction of the quinoline ring system is a well-explored area of organic synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Several classical name reactions provide reliable access to the quinolin-4-one scaffold, a key precursor for many quinoline derivatives. These methods typically involve the cyclization of aniline (B41778) derivatives with a three-carbon component.

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the quinolin-4-one. mdpi.comwikipedia.orgpreprints.org The Gould-Jacobs reaction is a versatile method for preparing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org

Conrad–Limpach–Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. The reaction conditions can be controlled to favor the formation of either quinolin-4-ones (Conrad-Limpach) at higher temperatures or quinolin-2-ones (Knorr) at lower, acidic conditions.

Pfitzinger Reaction: The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netijsr.net The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound and subsequent cyclization and dehydration. wikipedia.orgijsr.netyoutube.com

Skraup Synthesis: In the classic Skraup synthesis, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. wikipedia.orgiipseries.orgpharmaguideline.com The reaction is known for being vigorous but can be moderated. wikipedia.org It proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. iipseries.orgquimicaorganica.org

Doebner–von Miller Reaction: This reaction is a modification of the Skraup synthesis, reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst to form quinolines. wikipedia.orgsynarchive.comslideshare.netslideshare.net This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. acs.org

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. nih.govwikipedia.orgorganic-chemistry.orgacs.org It is one of the most straightforward and widely used methods for synthesizing polysubstituted quinolines. acs.orgresearchgate.net

| Reaction Name | Key Reactants | Product Type | Typical Conditions |

|---|---|---|---|

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Quinolin-4-one-3-carboxylate | Thermal cyclization mdpi.com |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Strong base (e.g., KOH) wikipedia.orgijsr.net |

| Skraup | Aniline, Glycerol, Oxidizing agent | Quinoline | H₂SO₄, heat wikipedia.orgiipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinoline | Acid catalyst (Lewis or Brønsted) wikipedia.orgslideshare.net |

| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene ketone | Substituted quinoline | Acid or base catalysis wikipedia.orgorganic-chemistry.org |

Recent advancements in synthetic methodology have led to more efficient and versatile routes for quinoline synthesis, often with improved functional group tolerance and milder reaction conditions.

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, have been extensively used to catalyze the synthesis of quinolines. nih.govrsc.org These methods often involve C-H activation, allowing for the direct functionalization of simple aromatic precursors. nih.govrsc.orgnih.gov For instance, Rh(III)-catalyzed oxidative annulation of pyridines with alkynes provides a direct route to quinoline derivatives through a cascade of C-H activations. snnu.edu.cnnih.govacs.org

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical approach. nih.govrsc.orgnih.gov This strategy has been applied to the synthesis of quinolines by reacting anilines with various coupling partners under catalytic conditions. nih.gov

Oxidative Annulation: Oxidative annulation strategies have emerged as a significant advancement in quinoline synthesis. mdpi.com These reactions often involve the synergistic action of a catalyst and an oxidant to construct the quinoline ring. mdpi.com This approach includes methods based on C-H bond activation, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and molecular diversity. rsc.orgrsc.org

Povarov Reaction: A well-known MCR for synthesizing tetrahydroquinolines, which can often be oxidized to quinolines. mdpi.com It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. mdpi.com

Domino/Tandem Reactions: These processes involve a sequence of intramolecular reactions that occur without the need to isolate intermediates, leading to the rapid construction of complex molecular architectures. organic-chemistry.org For example, a domino C-H functionalization of glycine derivatives has been used to produce quinolines. organic-chemistry.org The development of MCRs allows for the synthesis of complex quinoline derivatives from simple starting materials in a single, efficient step. rsc.orgrsc.orgacs.org

In line with the growing importance of sustainable chemistry, green methods for quinoline synthesis have been developed.

Microwave-assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. tandfonline.comproquest.comnih.govrsc.org Many classical quinoline syntheses, including the Skraup and Friedländer reactions, have been adapted to microwave conditions. tandfonline.comrsc.orgbenthamdirect.com

Solvent-free Methods: Conducting reactions without a solvent reduces waste and can simplify product purification. jocpr.comresearchgate.netresearchgate.net Several quinoline syntheses have been successfully performed under solvent-free conditions, often in conjunction with microwave heating or the use of heterogeneous catalysts. jocpr.comresearchgate.net

| Green Chemistry Approach | Key Feature | Example Application |

|---|---|---|

| Microwave-assisted | Rapid heating, reduced reaction times | Friedländer and Doebner-Miller reactions rsc.orgbenthamdirect.com |

| Solvent-free | Eliminates solvent waste, simplifies workup | Synthesis from imines and styrene jocpr.com |

| Multicomponent Reactions | High atom economy, single step | Povarov-type synthesis of 4-aryl quinolines rsc.org |

| Use of Green Solvents | Reduced environmental impact | Microwave-assisted Skraup reaction in water tandfonline.com |

Specific Synthesis of 7-(Benzyloxy)-3-nitroquinolin-4-ol and its Structural Analogues

The synthesis of this compound requires a strategic approach that combines the construction of the quinoline core with the precise introduction of the necessary functional groups: a benzyloxy group at the 7-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position.

The synthesis would likely commence with a pre-functionalized aniline or involve the functionalization of a pre-formed quinoline scaffold.

Precursor Synthesis: A common strategy would be to start with an aniline already bearing the benzyloxy group at the meta-position, which would become the 7-position of the quinoline ring. For example, 3-(benzyloxy)aniline could be a key starting material. This precursor could then be subjected to a reaction like the Gould-Jacobs synthesis. Reacting 3-(benzyloxy)aniline with diethyl 2-(ethoxymethylene)malonate would lead to an intermediate that, upon thermal cyclization, would yield ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.

Nitration of the Quinoline Scaffold: Once the 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is formed, the next step would be the introduction of the nitro group at the 3-position. However, since the 3-position is already substituted with a carboxylate group, a more common approach is to introduce the nitro group at a later stage or use a different synthetic route. A more direct approach to the 3-nitro derivative would involve the nitration of the 7-(benzyloxy)quinolin-4-one scaffold. The nitration of quinolin-4-ones can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents would need to be carefully considered to achieve regioselective nitration at the C3 position.

Installation of the Benzyloxy Group: An alternative strategy involves forming the quinoline core first and then introducing the benzyloxy group. This would typically start with a 7-hydroxyquinoline derivative. The hydroxyl group can be converted to a benzyloxy group via a Williamson ether synthesis, reacting the 7-hydroxyquinoline with benzyl (B1604629) bromide or benzyl chloride in the presence of a suitable base.

A plausible synthetic route would therefore involve the Gould-Jacobs reaction of 3-(benzyloxy)aniline to form the 7-(benzyloxy)quinolin-4-one core, followed by a carefully controlled nitration reaction to introduce the nitro group at the 3-position. Subsequent hydrolysis of the ester group at C3 (if present from the Gould-Jacobs reaction) would yield the target compound.

Reaction Pathways and Optimized Conditions for Compound Formation

The synthesis of this compound can be conceptually approached through established methods for quinoline ring formation, followed by functional group interconversions. While a direct, one-pot synthesis is not prominently documented, a logical retrosynthetic analysis points towards the construction of a 7-benzyloxy-4-hydroxyquinoline core, which is subsequently nitrated.

One of the most classical and versatile methods for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis . wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the 7-benzyloxy substituted core, 3-(benzyloxy)aniline would be the aniline component of choice. The reaction typically proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization (often in a high-boiling solvent like Dowtherm A) to afford the 4-hydroxyquinoline. nih.gov

Another powerful method for constructing the 4-hydroxyquinoline skeleton is the Gould-Jacobs reaction . wikipedia.orgresearchgate.net This pathway commences with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation would then furnish the desired 4-hydroxyquinoline. For the synthesis of the target scaffold, 3-(benzyloxy)aniline would again serve as the starting aniline. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. researchgate.netasianpubs.org

Once the 7-benzyloxy-4-hydroxyquinoline precursor is obtained, the introduction of the nitro group at the 3-position is typically achieved through electrophilic nitration. The reaction of 4-hydroxyquinolines with nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to the introduction of a nitro group. scispace.com The conditions for such a reaction would need to be carefully controlled to favor nitration at the C-3 position and to avoid potential side reactions, such as cleavage of the benzyl ether or nitration on the benzyloxy ring.

Synthesis of Related Benzyloxy- and Nitro-Substituted Quinoline Derivatives

The synthetic strategies outlined above are not limited to the specific target molecule but can be adapted for the synthesis of a variety of related benzyloxy- and nitro-substituted quinoline derivatives. For instance, the use of different substituted anilines in the Conrad-Limpach or Gould-Jacobs reactions allows for the introduction of various substituents on the benzo portion of the quinoline ring. Similarly, the choice of different β-ketoesters or malonic ester derivatives can lead to diverse substitution patterns on the pyridine (B92270) ring.

The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, starting from the Conrad-Limpach reaction to form 2-alkyl-4-hydroxyquinolines. nih.gov These were then converted to the corresponding 4-chloroquinolines and subsequently reacted with 4-(benzyloxy)benzylamines. This highlights the utility of the 4-hydroxyquinoline core as a versatile intermediate for further functionalization.

Furthermore, the direct amination of nitroquinoline derivatives has been achieved via nucleophilic displacement of a hydrogen atom, offering a route to amino-substituted nitroquinolines. nih.gov The reduction of nitroquinolines to the corresponding aminoquinolines is also a common transformation, providing access to another class of derivatives. nih.gov

Chemical Reactivity and Derivatization Strategies for this compound

The presence of three distinct functional groups—a nitro group, a hydroxyl group, and a benzyloxy moiety—in this compound offers a rich landscape for chemical modifications and the synthesis of a diverse library of derivatives.

Transformations of the Nitro Group (e.g., Reduction to Amino Group, Nef Reaction)

The nitro group at the 3-position is a key site for chemical transformations. One of the most common and synthetically useful reactions is its reduction to an amino group . This transformation can be readily achieved using various reducing agents, such as stannous chloride (SnCl2) or catalytic hydrogenation (e.g., H2/Pd-C). The resulting 3-amino-7-(benzyloxy)quinolin-4-ol is a valuable intermediate for the synthesis of more complex heterocyclic systems. The reduction of nitroquinolines to the corresponding aminoquinolines is a well-established and efficient process. nih.gov

Another potential, though less commonly applied, transformation of a primary or secondary nitro group is the Nef reaction . This reaction converts a nitroalkane, via its nitronate salt, into a carbonyl compound under acidic conditions. While the direct application to a 3-nitroquinoline-4-ol system is not extensively documented, it represents a theoretical possibility for converting the nitro group into a keto functionality at the 3-position, which would lead to a quinoline-3,4-dione derivative.

Reactions Involving the Hydroxyl Group at Position 4 (e.g., O-Alkylation, O-Acylation)

The hydroxyl group at the 4-position of the quinoline ring behaves as a vinylogous carboxylic acid and can undergo a variety of reactions typical of phenols and enols.

O-Alkylation of the hydroxyl group can be achieved by treating the compound with an alkyl halide in the presence of a base. This reaction would yield the corresponding 4-alkoxy-7-(benzyloxy)-3-nitroquinoline. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl or substituted alkyl groups. The O-alkylation of quinazolin-4-ones, a related heterocyclic system, has been studied, and often requires specific conditions to favor O-alkylation over N-alkylation. juniperpublishers.com

O-Acylation of the 4-hydroxyl group can be accomplished using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine. This would result in the formation of the corresponding 4-acyloxy-7-(benzyloxy)-3-nitroquinoline ester.

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group at the 7-position serves as a protecting group for the phenolic hydroxyl group and can be selectively removed if desired. The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. nih.gov This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) and results in the formation of the corresponding 7-hydroxy-3-nitroquinolin-4-ol and toluene as a byproduct. This debenzylation is a clean and efficient reaction, often proceeding under mild conditions. The metabolism of 7-benzyloxyquinoline to 7-hydroxyquinoline has also been studied in the context of cytochrome P450 enzymes. researchgate.net

Annulation and Fused Ring Formation Initiated by Proximal Functional Groups

The functional groups on the this compound scaffold, particularly after transformation, can be utilized to construct fused-ring systems. For instance, the reduction of the nitro group to an amino group at the 3-position, in proximity to the 4-hydroxyl group, creates a reactive di-functional intermediate. This 3-amino-4-hydroxyquinoline derivative can undergo condensation reactions with various electrophiles to form fused heterocyclic rings.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimido[4,5-b]quinoline derivatives. The synthesis of such fused systems is of significant interest due to their potential biological activities. nih.gov The reaction of a 3-aminoquinoline with dimethylformamide dimethylacetal (DMF-DMA) followed by treatment with an amine is a known method for the construction of a fused pyrimidine ring. nih.gov

The development of transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones provides another modern approach to the synthesis of fused ring systems, which could potentially be adapted to quinolone derivatives. nih.gov

Data Tables

Table 1: Key Synthetic Reactions for the Quinoline Core

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | High temperature (e.g., Dowtherm A) | 4-Hydroxyquinoline |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate (EMME) | Thermal cyclization, optional microwave irradiation | 4-Hydroxyquinoline-3-carboxylate |

Table 2: Common Transformations of Functional Groups on the Quinoline Scaffold

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

| 3-Nitro | Reduction | SnCl2 or H2/Pd-C | 3-Amino |

| 4-Hydroxyl | O-Alkylation | Alkyl halide, Base | 4-Alkoxy |

| 4-Hydroxyl | O-Acylation | Acid chloride/anhydride, Base | 4-Acyloxy |

| 7-Benzyloxy | Cleavage (Debenzylation) | H2, Pd/C | 7-Hydroxyl |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Framework

The reactivity of the this compound framework towards electrophilic and nucleophilic substitution is governed by the electronic properties of the substituents and the inherent reactivity of the quinoline ring system. The interplay of the electron-donating benzyloxy group and the electron-withdrawing nitro group dictates the regioselectivity of these reactions.

Electrophilic Substitution:

The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating benzyloxy group at the C-7 position and the hydroxyl group at C-4 enhances the electron density of the carbocyclic ring, thereby facilitating electrophilic attack. Conversely, the pyridine ring is deactivated by the electron-withdrawing nitro group at the C-3 position and the ring nitrogen.

Substituents on a benzene ring can be classified based on their effect on the reaction rate and the position they direct incoming electrophiles. Activating groups increase the reaction rate and direct substitution to the ortho and para positions, while deactivating groups decrease the rate and, with the exception of halogens, direct to the meta position. libretexts.org

In the case of this compound, the potent activating effect of the C-4 hydroxyl group, coupled with the activating C-7 benzyloxy group, would primarily direct incoming electrophiles to the C-5, C-6, and C-8 positions of the benzo-fused ring. The nitro group at C-3 strongly deactivates the heterocyclic ring towards electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |

|---|---|---|

| C-2 | Deactivated by Nitro Group and Ring Nitrogen | Highly Unlikely |

| C-5 | Activated by C-4 Hydroxyl and C-7 Benzyloxy Groups | Favorable |

| C-6 | Activated by C-7 Benzyloxy Group | Favorable |

Nucleophilic Substitution:

The quinoline ring, particularly the pyridine moiety, is susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of electron-withdrawing groups. The nitro group at the C-3 position strongly activates the quinoline system for nucleophilic substitution.

One important reaction for electron-deficient nitroquinolines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct amination of nitroquinoline derivatives. The nitro group activates the aromatic ring for nucleophilic attack, and the reaction typically targets hydrogen atoms in the ortho and/or para positions to the nitro group. nih.gov

In this compound, the hydrogen at the C-2 position is ortho to the C-3 nitro group, making it a potential site for VNS reactions.

Furthermore, should a suitable leaving group be present, such as a halogen, aromatic nucleophilic substitution (SNAr) can occur. For instance, studies on 4-chloro-8-nitroquinoline have shown that the chlorine atom at the C-4 position can be displaced by nucleophiles. nih.gov Similarly, 3-bromo-4-nitroquinoline 1-oxide has been shown to react with various amines to give the corresponding 3-amino-4-nitroquinoline 1-oxides.

Table 2: Potential Nucleophilic Substitution Reactions on this compound Derivatives

| Reaction Type | Position of Attack | Required Substrate Feature | Potential Product |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | C-2 | Hydrogen at C-2 | 2-Amino-7-(benzyloxy)-3-nitroquinolin-4-ol |

| Aromatic Nucleophilic Substitution (SNAr) | C-4 | Leaving group at C-4 | 4-Substituted-7-(benzyloxy)-3-nitroquinoline |

It is important to note that the reduction of the nitro group can also lead to further functionalization. The nitro group in nitroquinolines can be readily reduced to the corresponding aminoquinolines under mild conditions, a transformation that is tolerant of various functional groups, including hydroxyl and halogen atoms. nih.gov This amino group can then undergo a wide range of subsequent chemical transformations.

Spectroscopic Characterization for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 7-(Benzyloxy)-3-nitroquinolin-4-ol, recorded on a 300 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the different protons within the molecule. A U.S. patent discloses the following characteristic chemical shifts (δ) in parts per million (ppm): a singlet at 12.77 ppm, attributed to the hydroxyl proton at position 4. Another singlet appears at 9.12 ppm, corresponding to the proton at position 2 of the quinoline (B57606) ring. The proton at position 8 of the quinoline ring is observed as a doublet of doublets at 8.17 ppm with coupling constants of J = 3.3 and 6.3 Hz. A multiplet ranging from 7.51 to 7.33 ppm is assigned to the five protons of the benzyl (B1604629) group. A multiplet between 7.21 and 7.17 ppm corresponds to the protons at positions 5 and 6 of the quinoline ring. Finally, a singlet at 5.25 ppm is characteristic of the two methylene (B1212753) protons of the benzyloxy group. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.77 | s | 1H | -OH (Quinolin-4-ol) |

| 9.12 | s | 1H | H-2 (Quinoline) |

| 8.17 | dd | 1H | H-8 (Quinoline) |

| 7.51-7.33 | m | 5H | Phenyl (Benzyloxy) |

| 7.21-7.17 | m | 2H | H-5, H-6 (Quinoline) |

| 5.25 | s | 2H | -CH₂- (Benzyloxy) |

s = singlet, dd = doublet of doublets, m = multiplet Data obtained from a 300 MHz spectrum in DMSO-d₆. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Signal Assignment

To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline and benzyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular framework and confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) would be employed for the analysis of this compound. The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight. HRMS would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the characteristic loss of fragments such as the benzyl group or the nitro group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be observed as strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be found in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the ether linkage in the benzyloxy group would likely appear in the 1250-1000 cm⁻¹ range.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) corresponding to the π-π* transitions of the extended conjugated system of the nitro-substituted quinoline ring and the benzyloxy group. The presence of the nitro group and the extended conjugation are likely to shift the absorption bands to longer wavelengths (a bathochromic shift) compared to the unsubstituted quinoline core.

The synthesis of related compounds, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, has been reported, with its structure confirmed by ¹H NMR and MS. researchgate.netatlantis-press.com This underscores the power of these techniques in verifying the successful formation of complex heterocyclic systems. The integration of NMR and MS is particularly powerful, as it improves the coverage of the metabolome and increases the accuracy of metabolite assignments. nih.govnih.gov

For instance, in the synthesis of 7-hydroxy-3',4'-dimethoxyflavone, another complex heterocyclic compound, characterization was achieved through UV-Vis, IR, ¹H-NMR, and ¹³C-NMR spectral data. researchgate.net This comprehensive approach ensures an unambiguous structural assignment.

Interactive Data Table: Expected Spectroscopic Data for this compound based on Analogues

| Technique | Expected Observations for this compound | Rationale based on Analogues |

| ¹H NMR | Signals for the benzyloxy group (aromatic and methylene protons), distinct signals for the quinoline ring protons, and a downfield signal for the hydroxyl proton. | In related benzyloxy-containing compounds, the benzyl protons typically appear as a singlet around 5.0-5.5 ppm, and the aromatic protons of the benzyl group appear in the 7.2-7.5 ppm region. The protons on the quinoline core will show characteristic splitting patterns based on their substitution. |

| ¹³C NMR | Resonances for all carbon atoms, including those in the quinoline core, the nitro group-bearing carbon, the benzyloxy group, and the carbon bearing the hydroxyl group. | The carbon attached to the nitro group is expected to be significantly deshielded. The benzylic carbon would appear around 70 ppm, and the aromatic carbons would have signals in the 100-160 ppm range. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), N-O stretching (nitro group), C=C and C=N stretching (aromatic rings), and C-O stretching (ether linkage). | The O-H stretch is expected as a broad band around 3200-3600 cm⁻¹. The nitro group typically shows two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₂N₂O₄). Fragmentation patterns would likely show the loss of the benzyl group or the nitro group. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation analysis helps in confirming the connectivity of the different functional groups. |

X-ray Diffraction Studies for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the connectivity and electronic environment of a molecule, X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

Direct X-ray crystallographic data for this compound is not currently available in published literature. However, studies on closely related quinoline derivatives offer insights into the likely solid-state structure. For example, the crystal structures of several 4-alkoxy-7-chloroquinolines have been reported to exhibit π–π interactions between the quinoline ring systems. researchgate.net

Furthermore, the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a compound with a similar quinolin-4-one core, reveals that the benzene (B151609) ring is significantly inclined to the quinoline ring system. researchgate.net In its crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming distinct ring motifs. researchgate.net These findings suggest that this compound would likely adopt a non-planar conformation and engage in various intermolecular interactions in the solid state.

The determination of the crystal structure of this compound would be a significant contribution to the field, providing a definitive confirmation of its molecular geometry and packing arrangement, which are crucial for understanding its physical properties and potential biological activity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from its electronic structure. These methods provide insights into the geometry, reactivity, and spectroscopic characteristics of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 7-(Benzyloxy)-3-nitroquinolin-4-ol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as its optimized molecular geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The selection of an appropriate functional and basis set is crucial for the accuracy of these calculations.

Prediction and Analysis of Molecular Properties

Once the optimized geometry is obtained, a range of molecular properties can be predicted and analyzed.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom in the quinoline (B57606) ring. These sites would be susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A hypothetical data table for the predicted molecular properties of this compound, based on DFT calculations, is presented below. Note: This data is illustrative and not based on published experimental or computational results for this specific compound.

| Molecular Property | Predicted Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Dipole Moment | Value (Debye) |

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, particularly in the benzyloxy group, allows for the existence of multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements and calculating their relative energies. This process helps to identify the most stable conformer(s) and to understand the energy barriers between them. The resulting energy landscape provides a comprehensive picture of the molecule's flexibility, which is crucial for understanding its interactions with biological targets.

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or nucleic acid. These studies are instrumental in drug discovery and design.

In Silico Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant biological target. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is vital for understanding the molecular basis of the compound's potential biological activity.

Computational Prediction of Binding Affinities and Modes

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. This is often expressed as a docking score or a predicted binding free energy. A lower binding energy generally indicates a more stable complex. These predictions help in ranking potential drug candidates and in prioritizing them for further experimental testing.

A hypothetical data table summarizing the results of a molecular docking study of this compound with a putative protein target is shown below. Note: This data is for illustrative purposes only.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Name | Value | Amino Acid 1, Amino Acid 2, ... |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics analyses are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural requirements for a desired biological effect.

The development of a robust QSAR model is a systematic process that involves a series of steps, as demonstrated in studies of various heterocyclic compounds, including quinoline and quinazoline (B50416) derivatives. pandawainstitute.comnih.govnih.govorientjchem.org The general workflow for developing and validating a QSAR model is as follows:

Data Set Selection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. orientjchem.org

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. orientjchem.org

Variable Selection and Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to select the most relevant descriptors and to build a mathematical equation that correlates these descriptors with the biological activity. orientjchem.org

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. pandawainstitute.comorientjchem.org

Table 1: Representative Statistical Parameters for QSAR Model Validation

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 orientjchem.org |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation. | > 0.5 |

| r²_pred (Predictive R² for test set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |

This table is interactive and provides a general overview of common statistical parameters used in QSAR model validation.

A primary outcome of QSAR studies is the identification of key molecular descriptors that significantly influence the biological activity of a class of compounds. nih.govnih.gov These descriptors provide valuable insights into the mechanism of action and guide the structural modification of compounds to enhance their potency. For quinoline and related heterocyclic derivatives, several types of descriptors have been found to be important:

Hydrophobicity: Often represented by LogP, this descriptor is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov

Electronic Properties: Descriptors such as atomic net charges, HOMO (Highest Occupied Molecular Orbital) energy, and LUMO (Lowest Unoccupied Molecular Orbital) energy can describe a molecule's reactivity and its ability to participate in electrostatic and orbital-based interactions. orientjchem.org A study on quinazoline derivatives identified atomic net charges at specific positions as being significant for anticancer activity. orientjchem.org

Steric/Topological Properties: These descriptors relate to the size, shape, and branching of a molecule. For instance, the presence of bulky substituents can either enhance or hinder binding, depending on the topology of the target's active site. nih.gov

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors is often critical for specific interactions with biological targets.

For this compound, the benzyloxy group would significantly contribute to hydrophobicity and steric bulk, while the nitro group would impact the electronic properties of the quinoline ring. The hydroxyl group at position 4 is a key hydrogen bond donor and acceptor. A QSAR study would quantify the relative importance of these features for a specific biological activity.

Beyond regression-based QSAR models, statistical methods for classification play a crucial role in separating compounds into different categories, such as active versus inactive, or high-potency versus low-potency. Linear Discriminant Analysis (LDA) is a powerful and widely used supervised classification technique that aims to find a linear combination of features that best separates two or more classes of objects. scikit-learn.org

In the context of cheminformatics and drug discovery, LDA can be used to:

Classify compounds: Based on their structural descriptors, LDA can build a model to classify new compounds into predefined activity classes.

Dimensionality reduction: LDA can be used to reduce a large number of molecular descriptors to a smaller set of linear discriminant functions that capture the most significant differences between classes. scikit-learn.org

The core principle of LDA is to maximize the ratio of between-class variance to within-class variance, thereby achieving maximum separation. scikit-learn.org While specific applications of LDA to this compound are not documented, the method is broadly applicable to datasets of quinoline derivatives where classification based on biological activity is desired. For instance, a set of quinoline derivatives could be classified as potent or weak inhibitors of a particular enzyme, with LDA identifying the key structural descriptors that discriminate between these two classes.

Mechanistic Studies of Biological Interactions

Elucidation of Molecular Mechanisms of Action of 7-(Benzyloxy)-3-nitroquinolin-4-ol and its Derivatives

The mechanism of action for quinoline (B57606) derivatives is diverse, reflecting the versatility of the quinoline scaffold in interacting with various biological systems. For this compound, the molecular mechanism is likely multifaceted, leveraging the distinct chemical properties of its functional groups.

Based on the activities of analogous compounds, potential biological targets for this compound and its derivatives could include:

Tubulin: A significant number of quinoline derivatives have been identified as microtubule-targeting agents. nih.gov These compounds often function by binding to tubulin, the protein subunit of microtubules, thereby inhibiting its polymerization. nih.gov Specifically, many quinoline-based agents interact with the colchicine (B1669291) binding site on tubulin, preventing the formation of the mitotic spindle and arresting cell division. nih.govacs.org

Autophagy-Related Proteins: Certain substituted quinolines are known to modulate autophagy. nih.gov One such mechanism involves the stabilization of key proteins in the autophagy pathway, like Autophagy-Related Protein 5 (ATG5), leading to the induction of autophagy. nih.gov Other quinoline derivatives interfere with lysosomal function, a critical component of the autophagic process. oncotarget.com

Metal Ions: The hydroxyquinoline scaffold is a well-known chelator of metal ions. researchgate.nettandfonline.comnih.gov The 4-hydroxyquinolin-4-ol structure, similar to the well-studied 8-hydroxyquinoline, can form stable complexes with biologically important divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). tandfonline.comnih.gov This interaction can disrupt metal homeostasis and inhibit metalloenzymes.

Kinases and Signaling Proteins: The quinoline core is a "privileged structure" found in many kinase inhibitors. nih.govgoogle.com It is plausible that this compound could interact with the ATP-binding site of various protein kinases, such as those in the Akt/mTOR pathway, which is a known target for other quinoline compounds. nih.govsigmaaldrich.com

The interaction with specific targets leads to the modulation of broader cellular functions.

Microtubule Targeting: As potent antimitotic agents, quinoline derivatives that target tubulin disrupt the microtubule network. nih.govresearchgate.net This interference with microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M phase, which can trigger programmed cell death (apoptosis). nih.govacs.org The disruption of the cytoskeleton can also impact cell motility and trafficking.

Autophagy Modulation: Quinoline derivatives can have dual effects on autophagy. Some induce autophagic flux by targeting proteins like ATG5. nih.gov Conversely, others impair the process by disrupting lysosome function. oncotarget.com This can involve increasing lysosomal membrane permeability (LMP), which leads to the leakage of lysosomal enzymes into the cytoplasm and subsequent cell death. oncotarget.com The inhibition of signaling pathways like Akt/mTOR by other quinoline compounds is also a key mechanism for inducing autophagy. nih.gov

Metal Chelation: The ability of hydroxyquinolines to bind metal ions is a primary mechanism for their biological effects. tandfonline.comnih.gov By chelating and transporting metal ions like copper into cells, these compounds can induce the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. nih.gov This mechanism is also linked to the inhibition of enzymes that require metal cofactors, such as the proteasome. nih.gov

Biochemical Characterization of Target Engagement and Downstream Effects

Engagement of this compound with its putative targets would be expected to produce distinct biochemical signatures within the cell.

If the compound acts as a microtubule-destabilizing agent, downstream effects would include a measurable increase in the G2/M cell population via cell cycle analysis. nih.gov Biochemically, this would be accompanied by the activation of the apoptotic cascade, evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases. nih.govacs.org

Should the mechanism involve autophagy modulation, biochemical analysis would reveal changes in autophagy markers. For autophagy induction, an increase in the conversion of LC3-I to LC3-II and a decrease in the p62/SQSTM1 protein would be observed. nih.gov If the compound impairs autophagic flux by disrupting lysosomes, an accumulation of both LC3-II and p62 would be expected, along with an increase in ubiquitinated proteins. oncotarget.com

The table below summarizes the expected biochemical outcomes based on the proposed mechanisms of action.

Table 1: Conceptual Biochemical Effects of this compound

| Proposed Mechanism | Biological Target | Expected Downstream Biochemical Effect | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Microtubule Disruption | Tubulin (Colchicine Site) | Cell cycle arrest at G2/M phase; PARP cleavage; Caspase activation; Mitochondrial depolarization. | nih.gov, acs.org, nih.gov |

| Autophagy Modulation | Lysosomes, ATG5, Akt/mTOR | Increased LC3-II and p62 accumulation (inhibition); Increased LC3-II turnover (induction); Activation of ERK. | oncotarget.com, nih.gov, nih.gov |

| Metal Chelation | Divalent Metal Ions (Cu²⁺, Zn²⁺) | Increased intracellular Reactive Oxygen Species (ROS); Inhibition of metalloenzymes; Proteasome inhibition. | researchgate.net, nih.gov |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

While direct SAR studies for this compound are not published, analysis of related quinoline structures allows for a conceptual understanding of how its different components contribute to its activity.

The biological activity of quinoline derivatives is highly sensitive to the nature and position of their substituents. acs.orgrsc.org SAR studies on similar scaffolds reveal key principles that can be extrapolated. For example, in a series of 2-arylquinolines, substitutions at the C-6 position were found to be important for cytotoxic activity. rsc.org For other 4-aminoquinolines, a substituent at the 3-position was deemed absolutely critical for antagonist potency against the α2C-adrenoceptor. acs.org

The table below presents a conceptual SAR for this compound, illustrating how hypothetical modifications could influence its potential biological activities based on established principles.

Table 2: Illustrative Structure-Activity Relationship (SAR) for this compound Derivatives

| Modification | Position | Hypothetical Effect on Activity | Rationale Based on General SAR Principles |

|---|---|---|---|

| Replace Benzyloxy with Methoxy | 7 | Potentially reduced microtubule binding affinity due to loss of hydrophobic/pi-stacking interactions. | nih.gov |

| Add Electron-Withdrawing Group (e.g., -CF₃) to Benzyl (B1604629) Ring | 7 | May alter electronic properties and binding interactions with target enzymes or receptors. | acs.org, rsc.org |

| Reduce Nitro to Amino Group | 3 | Drastic change in electronic nature; could switch from an inhibitor to a different type of modulator or lose activity. | acs.org |

| Shift Nitro Group to C-6 or C-8 | 6 or 8 | Likely alters target specificity and potency by changing the molecule's electronic and steric profile. | rsc.org |

| Replace 4-ol with 4-amine | 4 | Could change metal chelation properties and hydrogen bonding capacity, affecting target engagement. | nih.gov |

The specific arrangement and electronic nature of the functional groups on the this compound scaffold are critical determinants of its potential interactions.

7-(Benzyloxy) Group: This large, lipophilic group significantly influences the molecule's solubility and ability to cross cell membranes. The benzyl ring is capable of engaging in hydrophobic and π-stacking interactions within the binding pockets of target proteins, such as tubulin or kinases. Its position at C-7 places it in a region often modified in other biologically active quinolines. nih.gov

3-Nitro Group: As a potent electron-withdrawing group, the nitro substituent at the C-3 position drastically lowers the electron density of the quinoline ring system. This has a profound effect on the pKa of the quinoline nitrogen and the 4-hydroxyl group, influencing hydrogen bonding capabilities and metal chelation affinity. A substituent at the 3-position has been shown to be essential for the activity of other quinoline series. acs.orgresearchgate.net

4-ol Group: The hydroxyl group at the C-4 position is crucial. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein residues. In conjunction with the quinoline nitrogen at position 1, it forms a bidentate chelation site, which is fundamental to the metal-binding properties of hydroxyquinolines and their subsequent biological effects. researchgate.nettandfonline.comnih.gov

Future Research Directions and Perspectives

Design of Next-Generation Quinoline (B57606) Compounds Based on Mechanistic Understanding

A deep understanding of how 7-(Benzyloxy)-3-nitroquinolin-4-ol interacts with biological targets is fundamental to designing more potent and selective next-generation compounds. Future research should focus on elucidating its mechanism of action, which could involve inhibition of enzymes like protein kinases, a common target for quinoline-based anticancer drugs. nih.gov For instance, if this compound shows activity against a particular kinase, structural modifications can be proposed to enhance this interaction.

Key modifications could include:

Variation of the benzyloxy group: Altering the substituent on the phenyl ring of the benzyloxy group could modulate lipophilicity and electronic properties, potentially improving cell permeability and target engagement.

Modification of the nitro group: The nitro group is a strong electron-withdrawing group and can be a site of metabolic reduction. Replacing it with other electron-withdrawing groups like cyano or sulfonyl moieties could alter the compound's electronic profile and metabolic stability. nih.gov

Substitution at other positions: Exploring substitutions at other available positions on the quinoline ring could lead to the discovery of novel interactions with the target protein.

This rational design approach, guided by mechanistic insights, will be crucial for developing derivatives with improved therapeutic indices. researchgate.net

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally friendly synthetic routes is a critical aspect of modern drug discovery. nih.govresearchgate.net While classical methods for quinoline synthesis like the Skraup, Combes, and Friedländer reactions are well-established, they often require harsh conditions and produce significant waste. iipseries.orgresearchgate.net

Future research should explore novel and sustainable synthetic strategies for this compound and its derivatives. These could include:

Transition-metal catalyzed cross-coupling reactions: These reactions offer a powerful tool for the construction of the quinoline core and for late-stage functionalization. ijstr.org

One-pot multicomponent reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste and purification efforts. acs.org

Green chemistry approaches: The use of greener solvents (e.g., water, ionic liquids), microwave-assisted synthesis, and recyclable catalysts can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net

A patent for the synthesis of 7-benzyloxy-6-methoxyl-4-hydroxyquinoline suggests a potential starting point for developing a synthetic route for the target compound, which involves the nitration of a substituted acetophenone (B1666503) followed by cyclization. google.com Another patent details the synthesis of 3-nitro-4-benzyloxy-α-bromoacetophenone, a potential precursor. google.com

Development of Advanced Computational Models for Precise Prediction of Biological Interactions

Computational modeling plays an increasingly important role in modern drug design, enabling the prediction of biological activity and the rational design of new compounds. nih.govnih.gov For this compound, advanced computational models can be employed to:

Perform molecular docking studies: Docking the compound into the binding sites of various potential biological targets can help identify the most likely protein partners and predict binding affinities. nih.gov

Conduct molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions and conformational changes that are not apparent from static docking poses. nih.gov

Develop quantitative structure-activity relationship (QSAR) models: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be built to predict the activity of newly designed compounds.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These technologies allow for the global analysis of changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system upon treatment with the compound.

Transcriptomics (RNA-Seq): Can identify genes that are up- or down-regulated in response to the compound, providing clues about the affected cellular pathways.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint the direct and indirect targets of the compound.

Metabolomics: Can reveal alterations in metabolic pathways, providing insights into the compound's effects on cellular metabolism.

By integrating data from these different omics levels, a holistic picture of the compound's mechanism of action can be constructed, facilitating the identification of biomarkers for efficacy and potential off-target effects.

Application of Reaction Mechanism Studies to Guide Further Derivatization

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and for planning the synthesis of new derivatives. youtube.com For example, understanding the mechanism of the nitration and cyclization steps can allow for better control over regioselectivity and yield.

Furthermore, studying the reactivity of the different functional groups on the molecule can guide further derivatization efforts. For instance, the reactivity of the nitro group towards reduction or the phenolic hydroxyl group towards etherification or esterification can be exploited to create a library of new compounds with diverse properties. scispace.com Palladium-catalyzed C-H activation has also been shown to be a viable method for the derivatization of quinoline rings. nih.gov

By combining mechanistic studies with rational design, a wide range of novel quinoline derivatives can be synthesized and evaluated for their therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 7-(Benzyloxy)-3-nitroquinolin-4-ol, and what key reaction conditions are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nitration and benzyloxy group introduction. For example, intermediates like 7-(benzyloxy)-6-methoxyquinoline derivatives are synthesized via nucleophilic substitution or condensation reactions. Key conditions include:

- Use of DMF as a solvent at 100°C for 24 hours to facilitate coupling reactions .

- Purification via recrystallization from methanol or ethanol to achieve high yields (e.g., 87–91% yield for analogs) .

- Nitro group introduction using concentrated nitric acid under controlled temperatures (0–4°C) to avoid over-nitration .

Q. How is the structural characterization of this compound typically performed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- 1H NMR : Peaks for aromatic protons (δ 7.19–7.68 ppm), benzyloxy methylene (δ 5.20 ppm), and methoxy groups (δ 4.0 ppm) .

- EI-MS/HRMS : Molecular ion peaks (e.g., m/z 425 [M]+) and high-resolution mass data to verify molecular formulas (e.g., C25H19N3O4) .

- Elemental analysis : Validation of C, H, N percentages (e.g., ±0.5% deviation from theoretical values) .

Advanced Research Questions

Q. How does the position of the benzyloxy and nitro substituents influence the biological activity of quinoline derivatives?

- Methodological Answer : Substituent positioning significantly impacts activity. Comparative studies show:

- Nitro at C-3 vs. C-6 : 3-Nitro derivatives (e.g., NQ1/NQ2) exhibit stronger anticancer activity than 6-nitro analogs due to enhanced electrophilicity and target binding .

- Benzyloxy at C-7 vs. C-6 : C-7-substituted derivatives (e.g., NQ2) show higher solubility and bioavailability compared to C-6 analogs, likely due to steric effects on membrane permeability .

These findings are validated via in vitro assays (e.g., cytotoxicity studies) and molecular docking simulations .

Q. What strategies can be employed to resolve contradictions in biological activity data observed for this compound analogs?

- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Strategies include:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., fixed cell lines and incubation times) .

- Purity validation : HPLC analysis (≥95% purity) to rule out side products .

- Mechanistic studies : Use of knockout cell lines or competitive binding assays to confirm target specificity .

Q. In the synthesis of this compound derivatives, how can reaction yields be optimized when dealing with nitro group reduction steps?

- Methodological Answer : Nitro group reduction requires careful control:

- Catalytic hydrogenation : Use of Pd/C under H2 atmosphere at 50–60°C for selective reduction without cleaving benzyloxy groups .

- Fe/AcOH system : Fe powder in acetic acid at 80°C for 2 hours achieves >90% conversion, with NH4Cl as a catalyst to minimize byproducts .

Post-reduction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.